molecular formula C21H29NO4 B5984852 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one

3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one

Cat. No.: B5984852
M. Wt: 359.5 g/mol
InChI Key: XGGUWGYKKAIDBS-JTEUACQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one, also known as DEPEC, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. DEPEC belongs to the class of cyclohexenone derivatives and has a unique chemical structure that allows it to interact with various biological systems.

Mechanism of Action

3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This compound has been shown to selectively inhibit COX-2 activity without affecting the activity of COX-1, which is involved in the maintenance of gastric mucosal integrity. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of inflammatory cells, such as macrophages and neutrophils. This compound has also been shown to exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one is a potent pharmacological tool that can be used to investigate the role of COX-2 and NF-κB in various biological processes. Its selectivity for COX-2 makes it a valuable tool for studying the role of this enzyme in inflammation and cancer. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in some in vitro assays. Additionally, its synthesis is complex and requires specialized equipment and expertise.

Future Directions

3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for this compound research include:
1. Investigating the role of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Exploring the potential of this compound as a chemotherapeutic agent for the treatment of cancer.
3. Investigating the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
4. Developing more efficient methods for the synthesis of this compound to facilitate its use in research.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. Its unique chemical structure allows it to interact with various biological systems, and it has been shown to exhibit a wide range of biological activities. Further research is needed to explore its potential therapeutic applications and develop more efficient methods for its synthesis.

Synthesis Methods

The synthesis of 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one involves a multistep process that begins with the reaction of 3,4-diethoxybenzaldehyde with ethylmagnesium bromide to form 2-(3,4-diethoxyphenyl)ethanol. The resulting compound is then reacted with propionyl chloride to form 2-(3,4-diethoxyphenyl)ethyl propionate. The final step involves the cyclization of the propionate with cyclohexanone in the presence of a base to form this compound.

Scientific Research Applications

3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has been extensively studied for its potential use as a pharmacological tool. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects. This compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxypropylidene)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-4-17(23)21-16(8-7-9-18(21)24)22-13-12-15-10-11-19(25-5-2)20(14-15)26-6-3/h10-11,14,23H,4-9,12-13H2,1-3H3/b21-17+,22-16?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGUWGYKKAIDBS-JTEUACQKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.